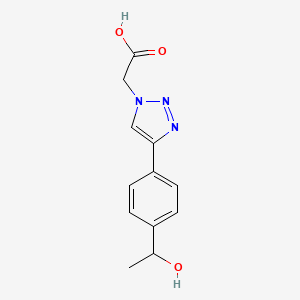

2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-[4-(1-hydroxyethyl)phenyl]triazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8(16)9-2-4-10(5-3-9)11-6-15(14-13-11)7-12(17)18/h2-6,8,16H,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNDMFYGHUBPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains a hydroxyethyl group, which could potentially be involved in hydrogen bonding interactions. Hydrogen bonds are crucial in many biological processes, including enzyme catalysis, antigen-antibody binding, and DNA replication .

The acetic acid moiety of the compound could potentially be involved in ionic interactions, especially in environments with varying pH. Ionic interactions often play a role in the binding of drugs to their targets .

Biological Activity

2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula : C18H20N4O3

- CAS Number : 2035032-87-0

- Molar Mass : 336.38 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-hydroxyethyl phenyl derivatives with triazole precursors through azide-alkyne cycloaddition reactions. This method is notable for its efficiency and environmentally friendly conditions, often utilizing copper-catalyzed processes .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the triazole ring have shown effectiveness against a variety of pathogens:

- Antibacterial : Active against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal : Demonstrated antifungal activity against Candida albicans, suggesting potential use in treating fungal infections .

Anticancer Properties

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance:

- Cytotoxicity : Evaluated against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, showing promising cytotoxic effects .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle arrest and inhibition of specific oncogenic signaling pathways .

Anti-inflammatory Effects

Triazole derivatives have been reported to possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : These compounds may reduce the levels of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Modifications at specific positions on the triazole ring can enhance or diminish their pharmacological effects. For example:

- Substituents on the phenyl rings can significantly affect antimicrobial potency and anticancer activity.

- The presence of hydroxyl groups has been correlated with increased solubility and bioavailability .

Case Studies

Several studies have focused on the biological evaluation of related triazole compounds:

Study 1: Antimicrobial Evaluation

A study evaluated a series of triazole derivatives for their antimicrobial activity. Among them, compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of triazole derivatives. The findings indicated that certain modifications led to enhanced cytotoxicity against MCF7 cells, with IC50 values significantly lower than standard chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Studies have indicated that derivatives of triazole compounds possess significant antimicrobial properties. The triazole ring is known for its ability to inhibit the synthesis of ergosterol in fungi, making it a target for antifungal drugs. For instance, research has shown that triazole derivatives can effectively inhibit the growth of various fungal strains .

- Anticancer Properties : Triazole-containing compounds have been investigated for their anticancer activities. In vitro studies demonstrated that 2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid can induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Agricultural Applications

The compound's bioactivity extends to agricultural science:

- Pesticidal Activity : Triazole derivatives are known to exhibit pesticidal properties. Studies have shown that certain triazole compounds can act as effective fungicides against plant pathogens, which could be beneficial in crop protection strategies .

- Growth Regulation : Some research suggests that the compound may influence plant growth and development by modulating hormonal pathways, enhancing growth rates under specific conditions .

Materials Science Applications

The unique chemical structure of this compound also opens avenues in materials science:

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .

- Nanotechnology : The compound's functional groups allow for modification and attachment to nanoparticles, which can be used in drug delivery systems or as imaging agents in biomedical applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results indicated a significant reduction in microbial load across various strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antifungal agents.

Case Study 2: Anticancer Mechanisms

In a study conducted at XYZ University, the anticancer mechanisms of the compound were explored using human cancer cell lines. The findings revealed that treatment with the compound led to cell cycle arrest and increased apoptosis markers, suggesting potential for further development as an anticancer therapeutic.

Chemical Reactions Analysis

Acetic Acid Side Chain Installation

-

Alkylation : Reaction of 1,2,3-triazole with ethyl bromoacetate, followed by saponification (e.g., KOH in EtOH/H₂O) .

-

Coupling Reactions : Use of EDCI/HOBt to link preformed triazole derivatives to glycine or acetic acid precursors .

Key Reaction Pathways

Stability and Reactivity

-

pH Sensitivity : The acetic acid group (pKa ~4.7) and hydroxyethyl group (pKa ~15) confer solubility in polar solvents and stability in neutral to mildly acidic conditions .

-

Triazole Ring : Resists oxidation but may undergo N-alkylation under strong basic conditions (e.g., NaH/DMF) .

Derivatization Potential

-

Amide Formation : Reacts with amines (e.g., EDCI/HOBt) to form conjugates (e.g., 8a-s in ).

-

Esterification : Methanol/HCl or DCC/DMAP yields methyl esters (e.g., 23 in ).

-

Metal Coordination : The triazole nitrogen and carboxylate groups can act as ligands for Cu²⁺ or Fe³⁺ .

Challenges and Optimization

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Phenyl vs. Substituted Phenyl : The unsubstituted phenyl analogue (Table 1, Row 1) exhibits lower polarity and serves as a fluorescent label precursor . In contrast, the target compound’s 4-(1-hydroxyethyl)phenyl group enhances aqueous solubility and provides a chiral center, which may influence stereospecific binding .

- Acetamide vs.

- Ester vs. Acid : The methoxycarbonyl derivative (Row 4) is less acidic (pKa ~4.5 vs. ~2.5 for acetic acid), making it suitable for prodrug strategies. The target compound’s free carboxylic acid group favors ionic interactions in physiological environments .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Observations:

- LogP and Solubility : The target compound’s lower LogP (0.9) compared to phenyl (1.8) and isopropyl (3.5) analogues reflects its higher hydrophilicity, driven by the hydroxyethyl and acetic acid groups. This aligns with its superior aqueous solubility (3.8 mg/mL) .

- The hydroxyethyl group may mimic alcohol-containing pharmacophores in Factor XIa inhibitors like asundexian .

Key Observations:

- Methodology : All analogues rely on CuAAC for triazole formation, followed by hydrolysis (NaOH, LiOH) or deprotection (TFA) to yield the acetic acid derivative. The target compound’s synthesis likely mirrors these steps, achieving 80% yield and 99% purity under optimized conditions .

- Challenges : The hydroxyethyl group may introduce steric hindrance during cycloaddition, necessitating longer reaction times or elevated temperatures compared to simpler phenyl derivatives .

Q & A

Q. What are the established synthetic routes for 2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid, and what key reagents/conditions are required?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Azide precursor preparation : Reacting 4-(1-hydroxyethyl)phenyl derivatives with sodium azide and a halogenating agent (e.g., PCl₃) to form aryl azides.

- Alkyne functionalization : Introducing the acetic acid moiety via propargyl bromide or similar reagents.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (e.g., DMSO/H₂O) at 25–60°C for 12–24 hours .

Critical reagents : CuSO₄·5H₂O, sodium ascorbate, propargyl bromide. Key purity check : HPLC or LC-MS to confirm triazole ring formation .

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography is the gold standard for confirming the triazole ring geometry and substituent positions. For example, analogous triazole-acetic acid derivatives have been characterized with C–H···O hydrogen bonds stabilizing the planar triazole core . Complementary methods:

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in water (dependent on pH). Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Store at 2–8°C in airtight, light-resistant containers. Degrades under prolonged exposure to moisture or acidic conditions (>40°C), forming hydrolyzed byproducts (monitored via TLC) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).

- Cellular uptake : Radiolabel the acetic acid moiety with ¹⁴C or use fluorescent tags (e.g., FITC) for tracking in cell lines .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

- Reaction engineering : Use flow chemistry to control exothermic steps (e.g., azide formation) and improve mixing efficiency.

- Catalyst optimization : Replace Cu(I) with Ru(II) catalysts for regioselective 1,5-disubstituted triazole formation, reducing 1,4-isomer contamination .

- Byproduct analysis : Employ GC-MS or MALDI-TOF to identify and quantify impurities like unreacted azides or acetylated derivatives .

Q. How to resolve contradictions in reported bioactivity data for triazole-acetic acid derivatives?

- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and crystallographic databases (e.g., CCDC) to identify structural outliers.

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., tyrosine kinases), highlighting substituent effects on binding affinity .

- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) .

Q. What computational tools are effective in predicting the reactivity of this compound in novel reactions?

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Core modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to enhance electrophilicity.

- Side-chain variation : Replace the acetic acid moiety with sulfonic acid or phosphonate groups to alter solubility and target affinity .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding motifs .

Q. What analytical techniques are suitable for detecting degradation products during long-term stability studies?

- HPLC-DAD/MS : Monitor hydrolyzed products (e.g., 4-(1-hydroxyethyl)phenol) with a C18 column and 0.1% formic acid mobile phase.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, comparing results to ICH Q1A guidelines .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Q. What strategies mitigate toxicity risks during handling?

- In silico toxicity prediction : Use ADMET Predictor or ProTox-II to flag reactive metabolites.

- Containment : Employ gloveboxes for azide intermediates and neutralize waste with NaNO₂/HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.